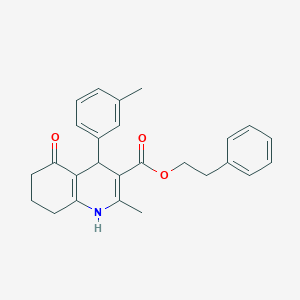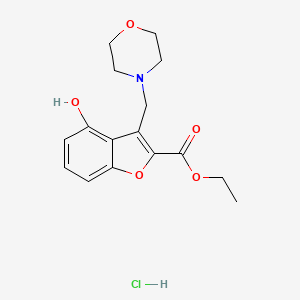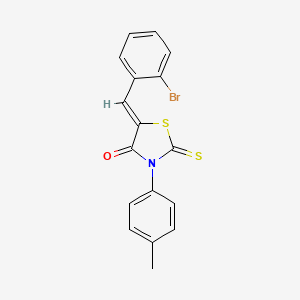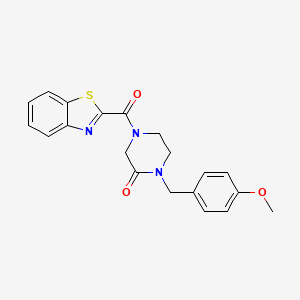![molecular formula C18H26N2 B4960762 2-adamantyl(methyl)[2-(2-pyridinyl)ethyl]amine](/img/structure/B4960762.png)
2-adamantyl(methyl)[2-(2-pyridinyl)ethyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-adamantyl(methyl)[2-(2-pyridinyl)ethyl]amine, also known as memantine, is a drug that is used for the treatment of Alzheimer's disease. Memantine works by blocking the action of a neurotransmitter called glutamate, which is involved in the development of Alzheimer's disease.
作用機序
Memantine works by blocking the action of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the development of Alzheimer's disease. The NMDA receptor is activated by the neurotransmitter glutamate, which is released in excess in Alzheimer's disease. By blocking the NMDA receptor, 2-adamantyl(methyl)[2-(2-pyridinyl)ethyl]amine reduces the toxic effects of excess glutamate and protects the brain cells from damage.
Biochemical and Physiological Effects:
Memantine has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of brain cells. Memantine has also been shown to reduce the production of inflammatory cytokines, which are involved in the development of Alzheimer's disease.
実験室実験の利点と制限
Memantine has a number of advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a well-established mechanism of action. Memantine also has a good safety profile and is well-tolerated in humans. However, 2-adamantyl(methyl)[2-(2-pyridinyl)ethyl]amine has some limitations for lab experiments. It has a relatively short half-life and is rapidly metabolized in the body, which can make it difficult to achieve consistent levels in the brain. Memantine also has some off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are a number of future directions for research on 2-adamantyl(methyl)[2-(2-pyridinyl)ethyl]amine. One area of research is the development of new 2-adamantyl(methyl)[2-(2-pyridinyl)ethyl]amine derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of 2-adamantyl(methyl)[2-(2-pyridinyl)ethyl]amine in other neurological disorders. Finally, there is a need for further research on the biochemical and physiological effects of 2-adamantyl(methyl)[2-(2-pyridinyl)ethyl]amine, particularly in relation to its effects on BDNF and inflammatory cytokines.
Conclusion:
Memantine is a drug that has been extensively studied for its potential therapeutic effects in Alzheimer's disease. It works by blocking the action of the NMDA receptor, which is involved in the development of the disease. Memantine has a number of advantages for lab experiments, but also has some limitations. There are a number of future directions for research on 2-adamantyl(methyl)[2-(2-pyridinyl)ethyl]amine, including the development of new derivatives and investigation of its potential use in other neurological disorders.
合成法
Memantine is synthesized by reacting 1-amino-3,5-dimethyladamantane with 2-bromo-2-(2-pyridinyl)ethylamine in the presence of a palladium catalyst. The reaction takes place in a solvent such as ethanol or acetonitrile at a temperature of around 80°C. The product is then purified by recrystallization or chromatography.
科学的研究の応用
Memantine has been extensively studied for its potential therapeutic effects in Alzheimer's disease. It has been shown to improve cognitive function and delay the progression of the disease in clinical trials. Memantine has also been studied for its potential use in other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
特性
IUPAC Name |
N-methyl-N-(2-pyridin-2-ylethyl)adamantan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2/c1-20(7-5-17-4-2-3-6-19-17)18-15-9-13-8-14(11-15)12-16(18)10-13/h2-4,6,13-16,18H,5,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDGWIWUFGRMBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)C2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(2-pyridin-2-ylethyl)adamantan-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[1-(2,4-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B4960683.png)
![[6,8,9-trimethyl-4-(3-pyridinyl)-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl phenylcarbamate](/img/structure/B4960694.png)
![5-(3-chlorophenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4960700.png)
![1-[2-fluoro-5-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4960709.png)
![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4960728.png)
![3-[1-(2-chlorobenzoyl)-4-piperidinyl]-N-(4-fluorobenzyl)propanamide](/img/structure/B4960736.png)

![cyclohexyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4960750.png)

![methyl 3-{[(5-butyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B4960769.png)


![3-methyl-N-({5-[(4-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4960781.png)
